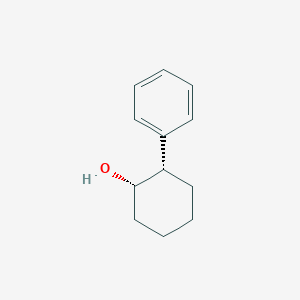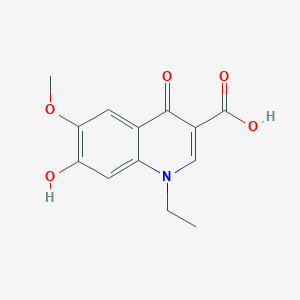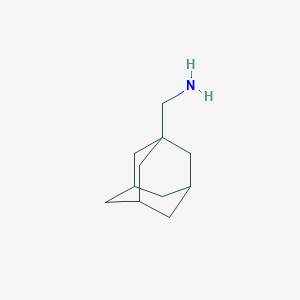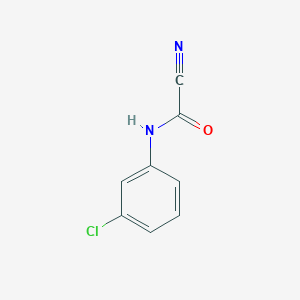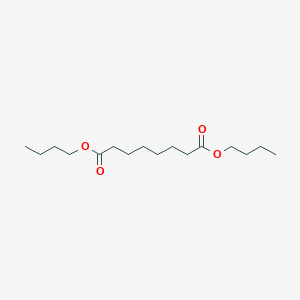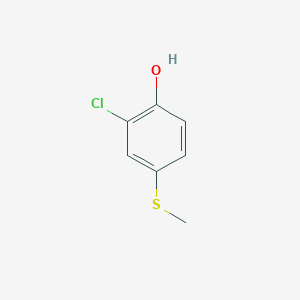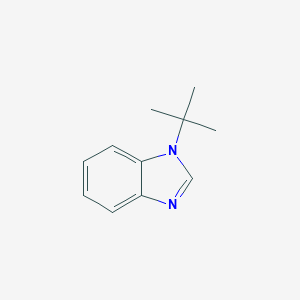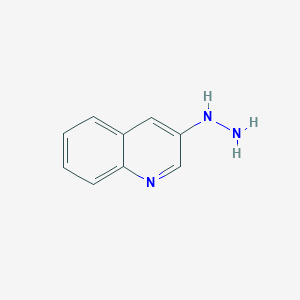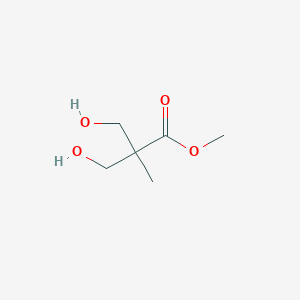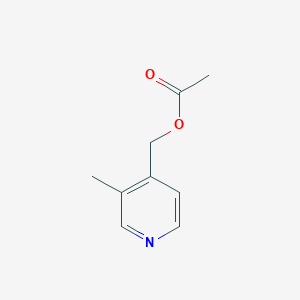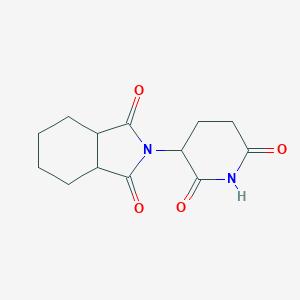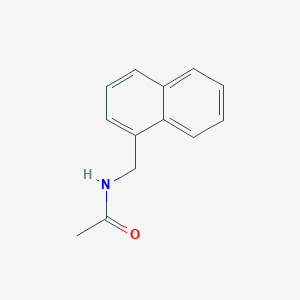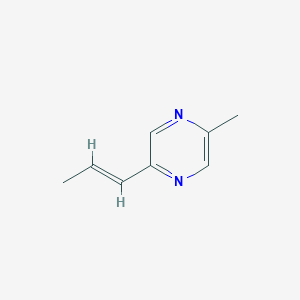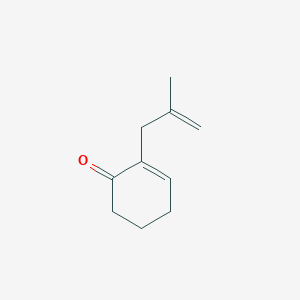
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one, also known as perillic ketone, is a natural organic compound found in various plants. It has been studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Wissenschaftliche Forschungsanwendungen
Perillic ketone has been extensively studied for its potential anti-cancer properties. Studies have shown that it can inhibit the growth of various cancer cells, including breast, prostate, lung, and skin cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer effects, 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone has also been studied for its anti-inflammatory and antimicrobial properties. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of various bacteria and fungi.
Wirkmechanismus
The exact mechanism of action of 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.
Biochemische Und Physiologische Effekte
Perillic ketone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, to induce apoptosis in cancer cells, and to reduce inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone in the lab is that it is a naturally occurring compound, which makes it easier to obtain and study than synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone. One area of research could be to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease or diabetes. Another area of research could be to investigate its potential as a natural preservative in food and cosmetics. Finally, further studies could be conducted to optimize the synthesis method for 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone and to investigate its potential as a precursor for other natural compounds.
Synthesemethoden
Perillic ketone can be synthesized from limonene, a naturally occurring terpene found in citrus fruits. Limonene is first oxidized to limonene oxide, which is then converted to 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one acid through a series of chemical reactions. Perillic acid is then decarboxylated to produce 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone.
Eigenschaften
CAS-Nummer |
18926-98-2 |
|---|---|
Produktname |
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-(2-methylprop-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h5H,1,3-4,6-7H2,2H3 |
InChI-Schlüssel |
VTWMIJUSLDSTQJ-UHFFFAOYSA-N |
SMILES |
CC(=C)CC1=CCCCC1=O |
Kanonische SMILES |
CC(=C)CC1=CCCCC1=O |
Synonyme |
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



